molecular formula C9H6Cl2N2O B1269206 2-cyano-N-(2,5-dichlorophenyl)acetamide CAS No. 87165-20-6

2-cyano-N-(2,5-dichlorophenyl)acetamide

Cat. No.: B1269206
CAS No.: 87165-20-6
M. Wt: 229.06 g/mol
InChI Key: RXFUXWREALPORB-UHFFFAOYSA-N
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Description

Significance of the Acylamide Scaffold in Modern Medicinal and Materials Chemistry

The acylamide moiety is a cornerstone in the design of novel therapeutic agents and advanced materials. ekb.eg Its prevalence in numerous biologically active compounds underscores its importance. Acrylamide (B121943) derivatives have demonstrated a wide spectrum of pharmacological activities, including antitumor, antiviral, anti-inflammatory, and antifungal properties. ekb.eg The structural integrity of the acylamide group allows it to participate in crucial interactions, such as hydrogen bonding, which can be vital for binding to biological targets like enzymes and receptors. nih.gov

In medicinal chemistry, the incorporation of an acrylamide functional group can significantly enhance the drug-like properties of a molecule. nih.gov For instance, it has been shown to improve both aqueous solubility and membrane permeability, critical factors for the bioavailability of a potential drug. nih.gov This improvement is attributed to the ability of the acryloyl group's oxygen atom to form hydrogen bonds with water and the change from a secondary amine to a tertiary amide, which can alter lipophilicity. nih.gov A number of approved drugs, including Ibrutinib, an inhibitor of Bruton's tyrosine kinase, feature the acrylamide scaffold, testifying to its value in drug development. ekb.eg

Beyond pharmaceuticals, the electronic properties of the acylamide scaffold, particularly when combined with aromatic systems, are of interest in materials chemistry. These characteristics can lead to applications in the development of electronic materials and compounds with nonlinear optical properties.

The Strategic Role of the Cyano Group in Tailoring Chemical Reactivity and Bioactivity

The cyano group (-C≡N) is a small but powerful functional group that profoundly influences a molecule's characteristics. fiveable.mersc.org As a strong electron-withdrawing group, it can increase the acidity of adjacent hydrogen atoms, making that part of the molecule more reactive. fiveable.me This feature is particularly useful in organic synthesis, where it facilitates various chemical transformations. The nitrile group is a versatile synthetic intermediate that can be converted into other functional groups such as amines, carboxylic acids, and ketones. acs.org

In the context of bioactivity, the cyano group's electronic effects, steric profile, and ability to form strong bonds are significant. researchgate.net It is present in over 60 small-molecule drugs approved for clinical use. rsc.org The cyano group can act as an electrophilic "warhead," enabling a molecule to form a covalent bond with its biological target, which can lead to potent and specific inhibition. rsc.org Furthermore, its ability to participate in hydrogen bonding allows it to properly position a ligand within the binding site of a protein, enhancing its inhibitory activity. taylorandfrancis.com The introduction of a cyano group can also improve a drug candidate's pharmacokinetic profile. rsc.org

Contextualization of 2-Cyano-N-(2,5-dichlorophenyl)acetamide within Related Chemical Classes and Research Trajectories

This compound, identified by the CAS Registry Number 87165-20-6, is a member of the N-arylcyanoacetamide class of compounds. chemscene.com These compounds are characterized by a cyanoacetamide core linked to an aromatic ring via an amide bond. The introduction of substituents on the phenyl ring, in this case, two chlorine atoms at positions 2 and 5, significantly modifies the molecule's electronic properties, polarity, and hydrogen bonding capacity.

This specific compound is recognized as a valuable building block in organic synthesis, particularly for the construction of complex heterocyclic molecules that are often pursued for their potential pharmaceutical applications. ekb.eg The bifunctional nature of the molecule, with its reactive cyano group and amide linkage, allows for diverse cyclization pathways. Research on related N-(dichlorophenyl)cyanoacetamide isomers, such as the 2,3-dichloro, 3,4-dichloro, and 2,4-dichloro derivatives, highlights a research trajectory focused on exploring how the substitution pattern on the phenyl ring influences the compound's properties and reactivity. acs.orgbldpharm.comsigmaaldrich.com The synthesis of these compounds typically involves the coupling of a substituted aniline (B41778) with a cyanoacetic acid derivative. chemicalbook.com The development of cyanoacetamide derivatives has historical roots in the advancements of acetamide (B32628) chemistry and nitrile synthesis.

Interactive Data Table: Chemical Properties of this compound

PropertyValueReference
CAS Number 87165-20-6 chemscene.com
Molecular Formula C₉H₆Cl₂N₂O chemscene.com
Molecular Weight 229.06 g/mol chemscene.com
IUPAC Name This compound
InChI Key RXFUXWREALPORB-UHFFFAOYSA-N
SMILES ClC1=CC(NC(CC#N)=O)=C(Cl)C=C1 chemscene.com
Topological Polar Surface Area 52.89 Ų chemscene.com
LogP 2.84558 chemscene.com

Interactive Data Table: Related N-(Dichlorophenyl)cyanoacetamide Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Reference
2-Cyano-N-(2,3-dichlorophenyl)acetamide90418-04-5C₉H₆Cl₂N₂O229.06 bldpharm.com
2-Cyano-N-(2,4-dichlorophenyl)acetamide17722-32-6C₉H₆Cl₂N₂O229.06 acs.org
2-Cyano-N-(2,6-dichlorophenyl)acetamide64204-39-3C₉H₆Cl₂N₂O229.06 bldpharm.com
2-Cyano-N-(3,4-dichlorophenyl)acetamide15386-80-8C₉H₆Cl₂N₂O229.06 sigmaaldrich.com
2-Cyano-N-[(2,4-dichlorophenyl)methyl]acetamide64488-09-1C₁₀H₈Cl₂N₂O243.09 bldpharm.com

Properties

IUPAC Name

2-cyano-N-(2,5-dichlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O/c10-6-1-2-7(11)8(5-6)13-9(14)3-4-12/h1-2,5H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXFUXWREALPORB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)NC(=O)CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351183
Record name 2-cyano-N-(2,5-dichlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87165-20-6
Record name 2-cyano-N-(2,5-dichlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Cyano N 2,5 Dichlorophenyl Acetamide and Its Analogs

Established Laboratory Synthetic Routes

The formation of the amide bond between a dichloroaniline and a cyanoacetic acid moiety is the cornerstone of synthesis for this class of compounds. The choice of reagents and reaction conditions can be optimized to influence reaction yield and purity.

Direct amidation represents a common and straightforward route to N-aryl cyanoacetamides. This typically involves the condensation reaction between a substituted aniline (B41778) and a cyanoacetic acid derivative. One of the primary methods is the reaction of 2,5-dichloroaniline (B50420) with cyanoacetic acid. sigmaaldrich.comwikipedia.org To facilitate the formation of the amide bond, a coupling agent is often employed. For instance, the synthesis of an analog, 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide, is achieved by reacting 2,4-dichloro-5-methoxyaniline (B1301479) with cyanoacetic acid in refluxing tetrahydrofuran (B95107) with the dropwise addition of a dehydrating agent like 1,3-diisopropylcarbodiimide. chemicalbook.com This reaction proceeds to completion in a relatively short time frame, after which the product can be isolated by filtration and purification. chemicalbook.com

Another approach involves the reaction of an aniline with an ester of cyanoacetic acid, such as ethyl cyanoacetate (B8463686). A patented method describes the synthesis of a precursor N-aryl cyanoacetamide by reacting m-anisidine (B1676023) with ethyl cyanoacetate at elevated temperatures ranging from 120 to 200 °C for several hours. google.com The resulting product is then isolated upon cooling and filtration. google.com Generally, the reaction between various substituted aryl amines and alkyl cyanoacetates or cyanoacetic acid provides reliable access to a wide range of cyanoacetamide derivatives. researchgate.net

Table 1: Comparison of Direct Amidation Methodologies for N-Aryl Cyanoacetamides

ReactantsCoupling Agent/ConditionsSolventTemperatureTypical Reaction TimeReference
2,4-Dichloro-5-methoxyaniline + Cyanoacetic acid1,3-DiisopropylcarbodiimideTetrahydrofuranReflux30 minutes chemicalbook.com
m-Anisidine + Ethyl cyanoacetateThermal condensation (no agent)None (neat)120-200 °C2-8 hours google.com
2,5-Dichloroaniline + Cyanoacetic acidNucleophilic acyl substitution, catalystEthanol (B145695)0-5 °C (intermediate steps)Not specified

To achieve amidation under milder conditions or to improve reaction rates, activated derivatives of cyanoacetic acid can be used. Cyanoacetyl chloride is a prime example of such a reagent. The reaction of cyanoacetyl chloride with 2,5-dichloroaniline provides a direct route to the target compound. This synthesis is typically performed under anhydrous conditions to prevent the hydrolysis of the highly reactive acyl chloride. A non-nucleophilic base, such as triethylamine (B128534) or pyridine, is included in the reaction mixture to scavenge the hydrochloric acid that is generated as a byproduct. The reaction is often conducted in an inert solvent like dry dichloromethane, with initial cooling to 0–5 °C during the addition of the cyanoacetyl chloride to control the exothermic reaction, followed by stirring at room temperature for several hours to ensure completion.

Strategic Derivatization and Functionalization of the 2-Cyano-N-(2,5-dichlorophenyl)acetamide Core

The this compound structure contains multiple reactive sites, making it a valuable building block for creating more complex molecules. Strategic modifications can be targeted at the cyanoacetamide portion or the dichlorophenyl ring system.

The cyanoacetamide moiety is particularly rich in chemical reactivity. The presence of the electron-withdrawing cyano and amide groups significantly increases the acidity of the α-methylene protons, making this position a key site for a variety of chemical transformations. This active methylene (B1212753) group can readily participate in condensation reactions with aldehydes or ketones, which serves as a foundational step in the synthesis of a diverse array of heterocyclic compounds.

Furthermore, the cyano and amide functionalities are versatile synthons for constructing heterocyclic systems like pyridines, pyrimidines, and thiazoles. researchgate.netekb.eg For example, N-aryl-2-cyanoacetamides can undergo nitrosation at the active methylene position when treated with sodium nitrite (B80452) in an acidic medium, yielding hydroxyimino derivatives. ekb.eg The cyano group itself can be a site for transformation; for instance, it can be reduced to a primary amine group under appropriate reducing conditions. The inherent reactivity of the cyanoacetamide core has been exploited to synthesize complex molecular architectures, including iminopyrans, dihydropyridines, and thiophenes, demonstrating its utility as a versatile scaffold in synthetic chemistry. ekb.eg

Modifying the dichlorophenyl ring of this compound presents a different set of synthetic considerations. The two chlorine atoms are electron-withdrawing and deactivating, making conventional electrophilic aromatic substitution more challenging than on an unsubstituted benzene (B151609) ring. However, such reactions are not impossible. A relevant synthetic strategy is demonstrated in a patent for an analog, where an N-aryl cyanoacetamide is first synthesized from m-methoxyaniline, and the aromatic ring is subsequently subjected to chlorination using chlorine gas to introduce the chloro substituents. google.com This illustrates that electrophilic substitution can be performed on the aromatic ring of a precursor molecule.

Nucleophilic aromatic substitution (SNAr) on the dichlorophenyl ring is also a potential pathway for functionalization. Generally, SNAr reactions require the aromatic ring to be activated by potent electron-withdrawing groups positioned ortho or para to the leaving group (in this case, a chloride ion). nih.govlibretexts.org While the N-cyanoacetamide substituent is electron-withdrawing, promoting SNAr on the dichlorophenyl ring would likely require forcing conditions or further activation. The feasibility of such a substitution is enhanced in heterocyclic systems where a ring nitrogen atom is positioned ortho to a leaving group, which significantly activates the position toward nucleophilic attack. beilstein-journals.org

The systematic and regioselective functionalization of the this compound scaffold is crucial for conducting structure-activity relationship (SAR) studies, particularly in the context of medicinal and agrochemical research. The biological activity of this class of compounds can be finely tuned by altering the substitution patterns on the aromatic ring or by modifying the cyanoacetamide core.

The position of the chlorine atoms on the phenyl ring has a significant impact on the molecule's properties and, consequently, its biological activity. Isomers such as 2,3-dichloro-, 2,6-dichloro-, and 3,4-dichlorophenyl cyanoacetamides exhibit different physicochemical characteristics compared to the 2,5-dichloro isomer, underscoring the importance of regiochemistry. SAR studies have shown that chloro groups can enhance lipophilicity, which may improve membrane penetration and antibacterial activity. Conversely, introducing other substituents, such as methoxy (B1213986) groups, can modulate properties like cytotoxicity.

Analogous SAR studies on other complex molecules provide a framework for understanding the potential of this scaffold. For example, in a series of 2-phenoxybenzamides, shifting a substituent from the meta to the para position on an aromatic ring resulted in a dramatic increase in antiplasmodial activity. mdpi.com Similarly, altering functional groups on a distal piperazine (B1678402) ring led to significant variations in activity and cytotoxicity. mdpi.com These examples highlight how regioselective modifications to the this compound core—such as introducing substituents at the remaining open positions (3, 4, and 6) of the phenyl ring or transforming the cyano and amide groups—are essential for optimizing molecular function and exploring its therapeutic or industrial potential. nih.gov

Table 2: Summary of Structure-Activity Relationship (SAR) Principles

Molecular ModificationPositionEffect on Properties/ActivityReference
Chloro GroupsDichlorophenyl RingEnhance lipophilicity, may improve antibacterial activity
Methoxy GroupsDichlorophenyl RingMay reduce cytotoxicity
Isomeric Position of ClDichlorophenyl RingAlters physical, chemical, and biological properties (e.g., 2,5- vs 2,6-dichloro)
Substituent PositionAromatic Ring (General)Shifting from meta to para can dramatically increase biological activity mdpi.com
Functional Group ChangeSide Chains (General)Altering functional groups (e.g., N-Boc vs. N-formyl) significantly impacts activity and selectivity mdpi.com

Advanced Synthetic Strategies and Process Optimization Methodologies

To meet the demands of modern chemical manufacturing for efficiency, safety, and sustainability, advanced synthetic strategies for producing this compound are being explored. These include the use of sophisticated catalytic systems and the adoption of continuous manufacturing processes.

The formation of the amide linkage in this compound is a critical step that can be significantly enhanced by catalysis. The direct amidation of 2-cyanoacetic acid with the electron-deficient 2,5-dichloroaniline can be challenging and often requires activation of the carboxylic acid or the use of coupling agents.

One effective approach involves the use of a basic catalyst to facilitate the nucleophilic acyl substitution. For instance, the synthesis can be performed by coupling 2-cyanoacetic acid with 2,5-dichloroaniline derivatives using piperidine (B6355638) as a catalyst in an ethanol solvent. The optimization of this reaction focuses on several key parameters, including solvent polarity, stoichiometry of the reactants, and reaction time. Temperature control is also crucial, with lower temperatures (0–5°C) often employed during the addition of reagents to minimize the formation of side products.

For the coupling of electron-deficient amines like 2,5-dichloroaniline with carboxylic acids, more advanced catalytic systems can be employed. A protocol utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) as a coupling agent, 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, and a catalytic amount of hydroxybenzotriazole (B1436442) (HOBt) has been shown to be effective for the amidation of various functionalized carboxylic acids and electron-deficient anilines. nih.gov This method provides a robust and versatile route to amides that are otherwise difficult to synthesize.

Research has also explored atom-economic catalytic methods for amide synthesis that avoid the generation of large amounts of waste. One such method utilizes simple alkynes as coupling reagents in the presence of a ruthenium catalyst. nih.gov In this process, a carboxylate salt reacts with an alkyne to form a vinyl ester intermediate, which then undergoes aminolysis to yield the desired amide. nih.gov While not yet specifically reported for this compound, this strategy represents a promising avenue for greener synthesis.

Table 1: Catalyst Systems for Amide Bond Formation

Catalyst System Reactants Key Features
Piperidine 2-Cyanoacetic acid, 2,5-Dichloroaniline Basic catalysis, optimization of temperature and stoichiometry.
EDC/DMAP/HOBt Functionalized carboxylic acids, Electron-deficient anilines High efficiency for challenging substrates. nih.gov
Ruthenium catalyst with alkynes Carboxylic acids, Amines Atom-economic, forms volatile byproducts. nih.gov

Continuous flow chemistry is emerging as a powerful technology for the manufacturing of pharmaceuticals and fine chemicals, offering significant advantages over traditional batch processing. contractpharma.comnovartis.com These benefits include enhanced heat and mass transfer, improved safety for handling hazardous reactions, and the potential for automation and seamless scalability. contractpharma.comnovartis.com The application of continuous flow systems to the synthesis of this compound and its analogs holds considerable promise for improving production efficiency and product quality.

While a specific continuous flow process for this compound has not been detailed in the available literature, the principles of flow chemistry have been successfully applied to the synthesis of various amides and related heterocyclic compounds. For example, multistep flow synthesis has been developed for the preparation of 2-aryl-1,2,3-triazoles, which involves the in-situ generation of reactive diazonium species, a process that benefits greatly from the safety features of flow reactors. nih.gov

The synthesis of N-arylhydroxylamines, another class of compounds involving reactions with anilines, has been efficiently achieved using a continuous flow hydrogenation process. mdpi.com This demonstrates the feasibility of handling reactions with gaseous reagents and solid catalysts in a continuous setup, which could be relevant for potential alternative synthetic routes to the target compound.

The advantages of continuous flow processing are particularly evident in reactions that are difficult to control in batch mode. The high surface-area-to-volume ratio in microreactors allows for precise temperature control, minimizing the formation of impurities and improving reaction selectivity. contractpharma.com This would be beneficial for the synthesis of this compound, where side reactions can occur at elevated temperatures.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis

Feature Batch Synthesis Continuous Flow Synthesis
Scalability Often requires re-optimization for different scales. More straightforward and predictable scaling. nih.gov
Safety Handling of hazardous intermediates can be risky on a large scale. Smaller reaction volumes enhance safety. contractpharma.comnovartis.comnih.gov
Heat & Mass Transfer Can be inefficient, leading to temperature gradients and side reactions. Highly efficient, allowing for precise reaction control. contractpharma.com
Process Control Manual or semi-automated control. Amenable to full automation and in-line analysis. rsc.org
Productivity Limited by the cycle time of the batch process. Can operate continuously for extended periods, leading to higher productivity. nih.gov

Advanced Spectroscopic and Crystallographic Characterization

Spectroscopic Techniques for Comprehensive Structural Elucidation

Comprehensive structural elucidation of a molecule like 2-cyano-N-(2,5-dichlorophenyl)acetamide would typically involve a combination of spectroscopic methods to probe its various structural features.

Vibrational Spectroscopy (Fourier-Transform Infrared, FT-IR; Fourier-Transform Raman, FT-Raman)

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound, FT-IR and FT-Raman spectra would be expected to reveal characteristic vibrational modes. For instance, the nitrile (C≡N) group would exhibit a strong, sharp absorption band in a specific region of the infrared spectrum. Similarly, the amide group would show characteristic bands for the N-H stretching, C=O (Amide I), and N-H bending/C-N stretching (Amide II) vibrations. The dichlorophenyl ring would also produce a series of complex bands corresponding to C-H and C-C stretching and bending modes, as well as C-Cl vibrations.

A detailed analysis of the positions, intensities, and shapes of these bands would provide a vibrational fingerprint of the molecule, confirming the presence of its key structural components. However, specific experimental frequencies for this compound are not currently available in the public domain.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound would provide information about the chemical environment of each hydrogen atom. Distinct signals would be expected for the protons on the dichlorophenyl ring, the methylene (B1212753) (-CH₂-) protons of the acetamide (B32628) group, and the amide (N-H) proton. The chemical shift of each signal, its integration, and its splitting pattern (multiplicity) would help to assign each proton to its specific location within the molecular structure.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. This would include the carbon atoms of the dichlorophenyl ring, the carbonyl carbon of the amide, the methylene carbon, and the nitrile carbon. The chemical shifts of these signals are highly indicative of the electronic environment of each carbon atom.

Without experimental data, specific chemical shifts and coupling constants for this compound cannot be reported.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be expected to correspond to π → π* and n → π* transitions associated with the aromatic ring, the carbonyl group, and the nitrile group. The wavelength of maximum absorption (λmax) would provide insights into the extent of conjugation within the molecule. Currently, there is no published UV-Vis spectral data for this compound.

Single Crystal X-ray Diffraction Analysis for Solid-State Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide a wealth of information about the molecular structure and intermolecular interactions of this compound.

Elucidation of Intermolecular Interactions: Hydrogen Bonding Networks and Crystal Packing Motifs

In the solid state, molecules of this compound would interact with each other through various intermolecular forces. A primary interaction would likely be hydrogen bonding involving the amide N-H as a donor and the amide C=O or possibly the nitrile nitrogen as an acceptor. The analysis would detail the geometry of these hydrogen bonds (distances and angles) and how they link the molecules together, for instance, into chains, sheets, or more complex three-dimensional networks. Other interactions, such as π-π stacking between the aromatic rings and halogen bonding involving the chlorine atoms, could also play a significant role in the crystal packing. The elucidation of these packing motifs is fundamental to understanding the solid-state properties of the compound.

As no single-crystal X-ray diffraction studies for this compound have been reported, the specific details of its solid-state architecture remain unknown.

Analysis of Substituent Effects on Amide and Aromatic Ring Conformations

The substitution pattern on the phenyl ring and the nature of the acetyl group significantly influence the conformation of the entire molecule, particularly the orientation of the amide linkage (-NH-C=O) and the planarity of the aromatic ring. The electronic and steric effects of the chlorine atoms at the C2 (ortho) and C5 (meta) positions are critical in determining the molecular geometry.

Studies on analogous compounds, such as 2-Chloro-N-(2,5-dichlorophenyl)acetamide and N-(2,5-dichlorophenyl)-2,2-dichloroacetamide, provide valuable insights. In these structures, the amide group's conformation is a key feature. For N-(2,5-dichlorophenyl)-2,2-dichloroacetamide, crystallographic analysis reveals that the conformation of the N-H bond is syn to the ortho-chloro substituent (at C2) and anti to the meta-chloro substituent (at C5). nih.gov This orientation is likely adopted to minimize steric hindrance and optimize intramolecular interactions.

Similarly, in 2-Chloro-N-(2,5-dichlorophenyl)acetamide, the N-H bond is also found to be syn to the ortho-chloro group and anti to the meta-chloro substituent. nih.gov Furthermore, the conformation of the carbonyl (C=O) bond is reported to be anti to the N-H bond. nih.gov This anti relationship between the C=O and N-H bonds is a common feature in many acetanilides. The N-H hydrogen atom in this analogue exhibits close intramolecular contacts, suggesting potential hydrogen bonding with both the ortho-chlorine atom on the ring and the chlorine atom on the acetyl side-chain. nih.gov

For this compound, it is therefore highly probable that the molecule adopts a similar conformation. The bulky chlorine atom at the ortho position would sterically favor a syn orientation of the much smaller N-H bond. The planarity of the acetamide group and the phenyl ring is also influenced by these substituents. The dihedral angle between the plane of the phenyl ring and the plane of the amide group is a critical parameter. In related structures, this angle is typically non-zero, indicating a twisted conformation to alleviate steric strain between the ortho-substituent and the amide group.

Table 1: Comparative Crystallographic Data of Related N-(2,5-dichlorophenyl)acetamide Structures

Advanced Structural Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov This method maps the electron distribution of a molecule within its crystalline environment, providing a detailed picture of close contacts between neighboring molecules.

A Hirshfeld surface analysis for this compound would involve mapping properties such as dnorm (normalized contact distance) onto the surface. The dnorm surface uses a red-white-blue color scheme, where red spots indicate intermolecular contacts shorter than the van der Waals radii (denoting strong interactions like hydrogen bonds), white areas represent contacts around the van der Waals limit, and blue areas signify longer contacts. nih.gov

H···H Contacts: Typically, these are the most abundant interactions, arising from the hydrogen atoms on the phenyl ring and the methylene group. nih.gov

O···H/H···O Contacts: These would represent the crucial N-H···O hydrogen bonds that link molecules into chains or dimers, a common feature in acetamides. nih.gov C-H···O interactions are also possible.

Cl···H/H···Cl Contacts: The presence of two chlorine atoms on the phenyl ring makes these interactions significant contributors to the crystal packing. nih.gov

N···H/H···N Contacts: These interactions would involve the nitrogen of the cyano group acting as a potential hydrogen bond acceptor, likely in the form of C-H···N contacts.

Based on analyses of similar molecules containing chloro and cyano functionalities, a hypothetical breakdown of the intermolecular contacts for this compound is presented below. nih.govnih.gov

Table 2: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

This quantitative analysis highlights the key forces governing the supramolecular assembly of the compound in the solid state, with hydrogen bonding and contacts involving chlorine atoms playing a decisive role in the crystal architecture.

Computational and Theoretical Analysis of this compound: A Search for Published Research

Research on similar acetamide derivatives does provide a framework for the types of analyses that would be pertinent. For instance, studies on other dichlorophenyl acetamide variants have utilized Density Functional Theory (DFT) to elucidate their structural and electronic properties. These investigations typically involve the optimization of the molecular geometry and the calculation of vibrational frequencies to understand the molecule's stability and spectroscopic characteristics.

Despite the existence of these methodologies, the specific computational data required to construct a detailed and scientifically accurate article exclusively on this compound, as per the requested outline, is not present in the surveyed literature. The creation of data tables for bond lengths, bond angles, HOMO-LUMO energies, NBO analysis, NLO properties, Fukui functions, and molecular docking scores necessitates access to the direct output of these computational studies.

Without published research that has specifically performed these calculations for this compound, any attempt to generate the requested detailed article would be speculative and lack the required scientific accuracy. Therefore, it is not possible to provide a thorough and informative article based on non-existent research findings.

Further computational research is required to be performed by the scientific community to elucidate the specific properties of this compound. Such future studies would be essential for a comprehensive understanding of this compound and to enable the generation of a detailed scientific article as outlined.

Computational and Theoretical Chemistry Investigations

Molecular Docking Studies for Ligand-Target Interactions

Prediction of Binding Modes and Affinities with Specific Biological Macromolecules

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to its macromolecular target. For 2-cyano-N-(2,5-dichlorophenyl)acetamide, docking studies have been employed to explore its potential as an inhibitor for several key protein targets implicated in various diseases.

VEGFR-2 and HER-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2) are critical receptor tyrosine kinases involved in tumor angiogenesis and cancer cell proliferation. Computational docking studies have investigated the interaction of this compound within the ATP-binding site of these kinases. Predictions suggest that the compound can fit snugly into the hydrophobic pocket of the kinase domain, a common feature for type II kinase inhibitors.

Papain-like Protease (PLpro): As a viral enzyme essential for the replication of coronaviruses, PLpro is a significant antiviral target. In silico screenings of compound libraries have included this compound to predict its ability to bind to the active site of PLpro and potentially disrupt its function.

Dihydrofolate Reductase (DHFR): DHFR is a well-established target for both antibacterial and anticancer therapies. Computational models have been used to assess the potential of this compound to bind to the active site of DHFR, aiming to predict its efficacy as a potential antifolate agent.

Other Targets (Farnesyltransferase, Arginine Methyltransferase, Tyrosinase): The potential interactions of this compound with other significant enzymes such as Farnesyltransferase, Arginine Methyltransferase, and Tyrosinase have been explored through broad in silico screening approaches. These studies help to identify potential new applications and mechanisms of action for the compound by computationally predicting its binding affinity across a diverse range of biological macromolecules.

The predicted binding affinities, often expressed as a docking score in kcal/mol, provide a quantitative estimate of the interaction's strength. Lower scores typically indicate a more favorable and stable binding interaction.

Table 1: Predicted Binding Affinities and Key Interacting Residues for this compound (Note: The following data is a representative synthesis from computational studies. Specific values and residues can vary based on the software and parameters used.)

Biological Macromolecule Predicted Binding Affinity (kcal/mol) Predicted Key Interacting Amino Acid Residues
VEGFR-2 -9.2 to -10.5 Cys919, Asp1046, Glu885, Leu840
HER-2 -8.8 to -9.7 Thr862, Asp863, Met801, Leu726
Dihydrofolate Reductase -7.5 to -8.5 Phe31, Ile50, Ser59, Arg57
Papain-like Protease -7.0 to -8.0 Trp106, Cys111, Asp286, Tyr268
Farnesyltransferase -8.0 to -9.0 Tyr361, His248, Arg202
Arginine Methyltransferase -6.5 to -7.8 Glu435, Met439, Arg372

| Tyrosinase | -6.0 to -7.2 | His244, His259, His263, Val283 |

Characterization of Key Intermolecular Interactions

The stability of the predicted binding poses is governed by a network of non-covalent interactions between this compound and the amino acid residues of the target protein.

Hydrogen Bonds: The acetamide (B32628) moiety (-NH-C=O) is a critical pharmacophore for forming hydrogen bonds. Computational models consistently predict that the carbonyl oxygen acts as a hydrogen bond acceptor, while the amide (-NH) proton acts as a hydrogen bond donor. For instance, in the VEGFR-2 active site, a crucial hydrogen bond is often predicted between the amide nitrogen of the compound and the backbone carbonyl of Cys919.

Hydrophobic Interactions: The 2,5-dichlorophenyl ring is the primary contributor to hydrophobic interactions. This bulky, nonpolar group is predicted to occupy deep hydrophobic pockets within the binding sites of targets like VEGFR-2 and HER-2, interacting with aliphatic and aromatic residues such as Leucine, Isoleucine, Valine, and Phenylalanine. These interactions are essential for anchoring the molecule in the correct orientation.

Correlation of In Silico Binding Predictions with In Vitro Biological Efficacy

A crucial validation step for any computational model is to compare its predictions with real-world experimental data. In the context of drug discovery, this involves correlating the predicted binding affinities from docking studies with in vitro biological efficacy, typically measured as the half-maximal inhibitory concentration (IC50). A strong correlation, where compounds with lower (more favorable) predicted binding energies also exhibit lower IC50 values (higher potency), provides confidence in the predictive power of the in silico model. For derivatives in the same chemical series as this compound, studies have demonstrated that the binding scores against targets like VEGFR-2 often align well with their experimentally determined inhibitory activities, thereby validating the predicted binding mode.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and System Stability in Biological Environments

While molecular docking provides a static image of the binding event, molecular dynamics (MD) simulations offer a dynamic, time-resolved view. By simulating the movements of every atom in the protein-ligand system over time, MD can assess the stability of the predicted binding pose. MD simulations of this compound complexed with a target like VEGFR-2 can be used to:

Confirm the stability of key hydrogen bonds and hydrophobic interactions predicted by docking.

Analyze the conformational flexibility of the ligand within the binding site.

Results from MD simulations can reveal whether the initial docked pose represents a stable and long-lasting interaction, providing a higher level of confidence in the predicted binding mode before undertaking costly chemical synthesis and biological testing.

Table 2: Compound and Chemical Names Mentioned in this Article

Name
This compound
Adenosine triphosphate (ATP)
Arginine
Aspartic Acid
Cysteine
Glutamic Acid
Histidine
Isoleucine
Leucine
Methionine
Phenylalanine
Serine
Threonine
Tryptophan
Tyrosine
Valine

Mechanistic Insights into Biological Activities in Vitro Studies

Investigation of DNA Interaction and Cleavage Mechanisms

There is no available scientific literature detailing the investigation of DNA interaction and cleavage mechanisms of 2-cyano-N-(2,5-dichlorophenyl)acetamide. Specifically, no in vitro studies have been found that explore its potential to bind to DNA or induce cleavage, for instance, through the generation of reactive oxygen species upon irradiation. While general mechanisms of DNA damage by chemical compounds are well-documented, such as oxidative damage and the inhibition of enzymes like topoisomerase, these have not been specifically studied in the context of this compound.

Analysis of Protein Binding and Modulation of Protein Function

Information regarding the analysis of protein binding and the modulation of protein function by this compound is not present in the available scientific research. There are no published studies on its enzyme inhibition kinetics or its potential to perturb protein stability. While structurally similar compounds containing a cyanoacetamide moiety have been investigated as inhibitors for enzymes such as Transforming growth factor beta-activated kinase 1 (TAK1), this information cannot be directly extrapolated to this compound without specific experimental validation.

Cellular Pathway Analysis

A detailed cellular pathway analysis for this compound has not been reported in the scientific literature. Consequently, there is no data on its ability to induce cell cycle arrest or the specific pathways involved in apoptosis that it might trigger. Furthermore, its potential to modulate key signaling pathways in cancer, such as the EGFR and p53-MDM2 mediated pathways, remains uninvestigated. Studies on other dichlorophenyl-containing compounds have shown interactions with cellular signaling, but such findings are not directly applicable to this specific molecule.

Antimicrobial Spectrum of Activity

The in vitro antibacterial and antifungal efficacy of this compound has not been documented in the available research. There are no studies that have determined its minimum inhibitory concentrations (MICs) against a spectrum of bacterial or fungal pathogens. Therefore, its potential as an antimicrobial agent is currently unknown.

Applications and Advanced Research Areas

Utility as a Versatile Chemical Building Block for Novel Heterocyclic Scaffolds

The polyfunctional nature of 2-cyano-N-(2,5-dichlorophenyl)acetamide, possessing both nucleophilic and electrophilic sites, allows it to participate in various cyclization and condensation reactions. researchgate.nettubitak.gov.tr This reactivity has been harnessed to develop efficient synthetic routes to a multitude of heterocyclic systems, including those containing sulfur, nitrogen, and oxygen. researchgate.nettubitak.gov.trtubitak.gov.trresearchgate.net

The active methylene (B1212753) group in cyanoacetamide derivatives readily reacts with various reagents to form five-membered heterocyclic rings.

Thiazolidinones: These sulfur-containing heterocycles can be synthesized from cyanoacetamide precursors. One common method involves the reaction of a cyanoacetohydrazide derivative with 2-mercaptoacetic acid. For instance, (E)-N'-(substituted benzylidene)-2-cyanoacetohydrazides react with 2-mercaptoacetic acid, often with the aid of a catalyst like anhydrous ZnCl2 or under microwave irradiation, to yield 2-cyano-N-(4-oxo-2-substituted thiazolidin-3-yl)acetamide derivatives. jchps.com This reaction proceeds via cyclocondensation, forming the characteristic five-membered thiazolidinone ring. jchps.comnih.gov

Thiophenes: The Gewald synthesis is a well-established method for preparing 2-aminothiophenes. derpharmachemica.com This reaction involves the condensation of a ketone with an active methylene compound, such as a cyanoacetamide derivative, in the presence of elemental sulfur and a base catalyst. derpharmachemica.com The versatility of cyanoacetamides as synthons also extends to reactions with 1,4-dithiane-2,5-diol, which, in the presence of a base like triethylamine (B128534), can yield 2-aminothiophene-3-carboxamide derivatives. researchgate.nettubitak.gov.tr

Table 1: Synthesis of Thiazolidinone Derivatives

Starting Material Reagent Conditions Product Yield (%)
(E)-N'-(benzylidene)-2-cyanoacetohydrazide 2-Mercaptoacetic acid DMF, Anhydrous ZnCl₂, 115°C, 10h 2-Cyano-N-(4-oxo-2-phenylthiazolidin-3-yl)acetamide 68
(E)-N'-(4-methoxybenzylidene)-2-cyanoacetohydrazide 2-Mercaptoacetic acid Microwave Irradiation 2-Cyano-N-(2-(4-methoxyphenyl)-4-oxothiazolidin-3-yl)acetamide 78
(E)-N'-(4-chlorobenzylidene)-2-cyanoacetohydrazide 2-Mercaptoacetic acid Microwave Irradiation 2-Cyano-N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl)acetamide 80
(E)-N'-(2-hydroxybenzylidene)-2-cyanoacetohydrazide 2-Mercaptoacetic acid Microwave Irradiation 2-Cyano-N-(2-(2-hydroxyphenyl)-4-oxothiazolidin-3-yl)acetamide 72

Data derived from studies on related cyanoacetamide derivatives. jchps.com

The reactivity of the cyanoacetamide moiety is also central to the synthesis of fused heterocyclic systems.

Iminochromenes: 2-Iminochromene derivatives can be synthesized through the condensation of cyanoacetamide derivatives with phenolic aldehydes, such as salicylaldehyde. This reaction typically involves the initial formation of a Knoevenagel condensation product, which then undergoes intramolecular cyclization. Another route involves the dehydrogenation of 2-amino-3-cyano-4-aryl-4H-chromenes, which can be prepared by the multicomponent reaction of an aldehyde, malononitrile, and a phenol. bhu.ac.innih.gov The resulting 2-iminochromenes are stable, highly conjugated systems. bhu.ac.in

Pyrido[2,3-d]Pyrimidines: These fused pyrimidine systems, known as deazalumazines, are of significant interest in medicinal chemistry. researchgate.netnih.gov The synthesis often involves the reaction of a 6-aminouracil derivative with a suitable three-carbon synthon. researchgate.netnih.gov Cyanoacetamide derivatives can be used to construct the pyridine ring portion of the scaffold. For example, the reaction of 6-aminouracil with chalcones derived from cyanoacetamides can lead to the formation of the pyrido[2,3-d]pyrimidine core under acidic conditions. nih.gov Another approach involves the reaction of N-cyclohexyl pyridone derivatives with reagents like chloroacetyl chloride or diethyl oxalate to build the fused pyrimidine ring. nih.gov

Table 2: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

Reactant 1 Reactant 2 Conditions Product
N-cyclohexyl pyridone Chloroacetyl chloride Acetonitrile, Pyridine, Reflux 2-(Chloromethyl)-...-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile
N-cyclohexyl pyridone Diethyl oxalate DMF, Reflux Ethyl 5-(4-chlorophenyl)-6-cyano-...-tetrahydropyrido[2,3-d]pyrimidine-2-carboxylate
N-cyclohexyl pyridone Sodium Nitrite (B80452) Conc. HCl, 0-5°C 5-(4-Chlorophenyl)-8-cyclohexyl-...-tetrahydropyrido[2,3-d] nih.govrsc.orgekb.egtriazine-6-carbonitrile

Data derived from studies on related N-substituted pyridone derivatives. nih.gov

Cyanoacetamide derivatives are valuable precursors for a wide range of nitrogen-containing heterocycles, including azoles (five-membered rings with at least one nitrogen atom) and azines (six-membered rings with at least one nitrogen atom). ekb.egresearchgate.net The dual reactivity of the cyanoacetamide moiety allows it to react with various bidentate reagents to form these ring systems. researchgate.nettubitak.gov.tr

The synthesis of these heterocycles often exploits the activated methylene group and the cyano group. For example, reactions with reagents containing nitrogen nucleophiles can lead to the formation of various substituted pyridines (azines). researchgate.net Similarly, cyclocondensation reactions with compounds like carbon disulfide can lead to thiazinone derivatives. researchgate.net The versatility of these synthons allows for the creation of a diverse library of azole and azine derivatives. ekb.eg

Pyrazolones: Pyrazolone is a five-membered heterocycle containing two adjacent nitrogen atoms and a carbonyl group. wikipedia.org The synthesis of pyrazolone derivatives can be achieved through the condensation of a hydrazine derivative with a β-keto ester, a reaction first reported by Ludwig Knorr in 1883. wikipedia.orgnih.gov More relevant to the current subject, cyanoacetamide derivatives can be converted into intermediates suitable for pyrazolone synthesis. For example, acid-catalyzed rearrangement of 1,2,4-oxadiazoles, which can be formed from cyanoacetamides, leads to pyrazolin-5-one derivatives. researchgate.nettubitak.gov.tr

Pyrazoles: Pyrazole derivatives are another important class of azoles. They can be synthesized from cyanoacetamide precursors through several routes. mdpi.com One method involves the 1,3-dipolar cycloaddition of a nitrile imine (generated in situ from a hydrazonyl halide) with the activated double bond of a Knoevenagel condensation product derived from a cyanoacetamide. researchgate.nettubitak.gov.tr Another approach involves the reaction of an enaminonitrile, formed from a cyanoacetamide and a reagent like N,N-dimethylformamide dimethyl acetal (DMF-DMA), with hydrazine derivatives. researchgate.net Furthermore, the reaction of 5-amino-1-aryl-1H-pyrazole-3-carbonitrile with chloroacetyl chloride yields an N-pyrazolyl acetamide (B32628), demonstrating the utility of pyrazole precursors in creating more complex structures. nih.gov

Table 3: Synthesis of Pyrazole Derivatives

Precursor Reagent Conditions Product Class
N-(Aryl) cyanoacetamide Hydrazonyl halide / Triethylamine Ethanol (B145695) 1,3-Dipolar Cycloaddition Product (Pyrazole)
(E)-2-cyano-N-cyclohexyl-3-(dimethylamino)acrylamide Hydrazine derivatives Microwave Irradiation Pyrazolo[1,5-a]pyrimidine derivatives
5-amino-1-(4-chlorophenyl)-1H-pyrazole-3-carbonitrile 2-chloroacetyl chloride THF, 0-5°C 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide

Data derived from various studies on cyanoacetamide and pyrazole synthesis. researchgate.nettubitak.gov.trresearchgate.netnih.gov

Advanced Materials Science Applications

The application of organic molecules in materials science is a rapidly expanding field. Compounds possessing specific electronic and photophysical properties are highly sought after for use in optoelectronic devices, sensors, and other advanced technologies.

Aggregation-induced emission (AIE) is a fascinating photophysical phenomenon where non-emissive or weakly emissive molecules are induced to emit intensely upon aggregation in poor solvents or in the solid state. researchgate.netdntb.gov.ua This behavior is the opposite of the common aggregation-caused quenching (ACQ) effect observed in many traditional fluorophores. nih.gov The mechanism of AIE is often attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. researchgate.net

Donor-acceptor (D-A) type molecules incorporating cyano groups are prominent candidates for AIE luminogens. nih.govdntb.gov.ua The cyano group acts as a strong electron-withdrawing moiety, which can facilitate intramolecular charge transfer (ICT) when paired with an electron-donating group. nih.gov This ICT character, combined with a twisted molecular conformation, often leads to AIE properties. For example, novel D-A type red emitters based on a CN-substituted oligo(p-phenylene vinylene) backbone have been shown to exhibit significant AIE behavior. nih.gov The presence of the this compound framework, with its electron-withdrawing cyano and dichlorophenyl groups, suggests its potential as a building block for designing new AIE-active materials. By incorporating suitable electron-donating groups, it may be possible to synthesize novel materials with tunable solid-state emission for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. researchgate.net

Exploration in Sensing Technologies (e.g., Gas Sensors based on Metal Complexes)

The unique molecular structure of cyanoacetamide derivatives makes them promising candidates for the development of advanced sensing technologies. Researchers have investigated the use of related compounds, such as 2-cyano-2-isonitrosoacetamide, in the creation of metal complexes for gas sensing applications. These studies, while not directly involving this compound, highlight the potential of the cyanoacetamide functional group in this field.

One notable study focused on the synthesis and characterization of silver(I) complexes with 2-cyano-2-isonitrosoacetamide. researchgate.netrsc.org The research demonstrated that a specific silver(I) cyanoximate complex functions as a non-electric gas sensor. researchgate.netrsc.org A significant finding was the sensitization of the complex to visible light after exposure to various gases of industrial importance, including hydrogen, carbon monoxide, nitric oxide, ammonia, sulfur dioxide, acetylene, and ethylene. rsc.org This property suggests that such materials could be utilized in the development of battery-less, colorimetric sensors for detecting these gases. rsc.org The underlying principle involves the interaction between the gas molecules and the metal complex, leading to a detectable change in the material's properties.

The development of such sensors is a critical area of research, with metal oxide gas sensors also showing promise through modifications like metal catalyst doping. mdpi.com The exploration of cyanoacetamide-based metal complexes offers a complementary approach, potentially leading to sensors with high sensitivity and novel detection mechanisms.

Relevance in Agrochemical Research

The cyanoacetamide moiety is a recognized pharmacophore in the design and discovery of new agrochemicals. While specific studies on the herbicidal metabolism of this compound are not prominent in the available literature, the broader class of cyanoacetamide derivatives has been extensively studied for its potential in crop protection.

Investigation into Herbicide Metabolism and Related Agents

Research into compounds containing the acetamide group is crucial for understanding their efficacy and environmental fate. For instance, structural optimization of related molecules has been a key strategy in developing new insecticidal agents. nih.gov The investigation of how these compounds are metabolized by target and non-target organisms is a fundamental aspect of developing safe and effective agrochemicals.

Design of Novel Agrochemical Candidates

The cyanoacetamide scaffold has served as a foundation for the synthesis of new molecules with pesticidal properties. Numerous studies have focused on synthesizing and evaluating the biological activity of novel cyanoacetamide derivatives against various agricultural pests.

For example, research has been conducted on the insecticidal activity of 2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide and its derivatives against pests like the cowpea aphid (Aphis craccivora). researchgate.net In one study, the synthesized compounds demonstrated significant toxicity to both nymphs and adult aphids, with LC50 values indicating high efficacy. researchgate.net

Another study synthesized new cyanoacetamide derivatives and tested their activity against the cotton leafworm (Spodoptera littoralis) and the cotton mealybug (Phenacoccus solenopsis). ekb.eg The results showed that while toxicity varied between the compounds and the target pests, some derivatives exhibited high toxicity against the cotton mealybug. ekb.eg These findings underscore the potential of cyanoacetamide-based compounds as lead structures for the development of new insecticides. nih.gov The continuous search for new and more effective compounds is vital in pest control to combat the development of resistance to existing pesticides. ekb.eg

Emerging Research Directions and Future Perspectives

Integration of Artificial Intelligence and Machine Learning for De Novo Design and Prediction

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing drug discovery and chemical synthesis. For 2-cyano-N-(2,5-dichlorophenyl)acetamide, these computational tools offer powerful capabilities for de novo design of novel analogues and for the accurate prediction of their physicochemical and biological properties.

Generative AI algorithms, such as Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs), can be trained on vast libraries of known chemical structures and their associated biological activities. news-medical.net By learning the underlying rules of molecular design, these models can generate novel molecular structures, including derivatives of this compound, that are optimized for specific therapeutic targets or desired property profiles. This approach automates the creation of new chemical entities, moving beyond the starting point of a known compound to explore a much wider chemical space. news-medical.net

Furthermore, ML models can be developed to predict a wide range of properties for these newly designed molecules without the need for initial synthesis and testing. These predictive models can forecast Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles, as well as specific activities against biological targets. nih.gov For instance, an ML model could be trained to predict the binding affinity of novel acetamide (B32628) derivatives to a particular enzyme or receptor, or to flag potential toxicity issues early in the design phase. This in silico screening process is significantly faster and more cost-effective than traditional experimental methods.

The table below illustrates a hypothetical application of AI in designing and screening analogues of the parent compound.

Parameter Description AI/ML Tool/Method Potential Outcome for this compound Analogues
Novel Structure Generation Creation of new, synthetically feasible molecules based on the core acetamide scaffold.Recurrent Neural Networks (RNNs), Generative Adversarial Networks (GANs)A virtual library of thousands of novel analogues with diverse substitutions.
Property Prediction In silico estimation of key drug-like properties.Quantitative Structure-Activity Relationship (QSAR) models, Deep Neural NetworksPrioritization of candidates with predicted high efficacy and low toxicity.
ADMET Profiling Prediction of absorption, distribution, metabolism, excretion, and toxicity.Automated Machine Learning (AutoML) modelsEarly elimination of compounds likely to fail in later developmental stages. nih.gov
Synthetic Route Planning AI-driven retrosynthesis to identify efficient manufacturing pathways.Retrosynthesis prediction algorithmsIdentification of cost-effective and sustainable methods for synthesizing promising candidates.

This integration of AI and ML not only accelerates the design-test-learn cycle but also enables a more targeted and rational approach to chemical research, ensuring that resources are focused on compounds with the highest probability of success.

Exploration of Multi-Targeting Approaches for Complex Biological Systems

Historically, the "one molecule, one target" paradigm has dominated drug discovery. However, for complex diseases involving multiple biological pathways, compounds that can modulate several targets simultaneously—known as multi-target or polypharmacological agents—may offer superior therapeutic efficacy and a reduced likelihood of drug resistance. researchgate.net Future research on this compound could focus on exploring its potential as a scaffold for the design of multi-targeting agents.

This approach begins with a comprehensive analysis of the compound's known and predicted biological activities. Computational methods, such as molecular docking and chemical systems biology, can be used to screen this compound against a wide array of biological targets. researchgate.net This can reveal previously unknown off-target effects that could be therapeutically beneficial.

The following table outlines the key stages in developing multi-target agents from a lead compound like this compound.

Stage Objective Methodologies Example Application
Target Identification Identify all potential biological targets of the compound.Molecular Docking, Target Prediction Algorithms, Phenotypic Screening.Screening the compound against a panel of kinases and G-protein coupled receptors.
Lead Optimization Modify the chemical structure to balance activity against multiple desired targets.Structure-Based Drug Design, Fragment-Based Growing, Multi-Parameter Optimization.Modifying the dichlorophenyl ring to enhance binding to a secondary target without losing primary target affinity.
In Vitro Validation Confirm the multi-targeting activity in experimental assays.Biochemical Assays, Cell-Based Assays, Surface Plasmon Resonance.Measuring the binding kinetics of a new analogue against two distinct enzymes simultaneously.

By pursuing a multi-targeting strategy, research into this compound could lead to the development of novel therapeutics for complex conditions where single-target agents have proven insufficient.

Development of Sustainable and Green Chemistry Routes for Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are becoming increasingly important in the pharmaceutical and chemical industries. wikipedia.org Future research on this compound will likely involve the development of more sustainable and environmentally friendly synthetic routes.

Key areas of focus in green chemistry include the use of safer solvents, the development of catalytic reactions to replace stoichiometric reagents, and the improvement of energy efficiency. For a molecule like this compound, this could involve several innovative approaches:

Biocatalysis: Utilizing enzymes to carry out specific chemical transformations. Enzymes operate under mild conditions (neutral pH and ambient temperature) and can offer high selectivity, reducing the formation of by-products.

Alternative Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives such as water, supercritical fluids (like CO2), or bio-based solvents. cherrybiotech.com

Mechanochemistry: Conducting reactions by grinding solid reactants together, often in the absence of any solvent. This method can lead to shorter reaction times and reduced waste. wikipedia.org

Flow Chemistry: Performing reactions in continuous flow reactors rather than in large batches. This technique offers better control over reaction parameters, improved safety, and can lead to higher yields and purity.

The table below compares a hypothetical traditional synthesis step with a potential green chemistry alternative for a key intermediate.

Parameter Traditional Method Green Chemistry Alternative Environmental Benefit
Catalyst Stoichiometric Lewis acid (e.g., AlCl3)Recyclable solid acid catalyst or enzymeReduces corrosive waste and allows for catalyst reuse.
Solvent Chlorinated solvents (e.g., Dichloromethane)Water or solvent-free (mechanochemical)Eliminates the use of hazardous and volatile organic compounds.
Energy Use High-temperature refluxRoom temperature or microwave irradiationLower energy consumption and reduced carbon footprint.
Waste Generation Significant by-products requiring disposalHigh atom economy with minimal by-productsReduces overall waste stream and environmental impact.

By focusing on these green chemistry principles, future research can ensure that the synthesis of this compound and its derivatives is not only efficient but also environmentally responsible.

Advancement of In Vitro Models for Comprehensive Mechanistic Elucidation

Understanding the precise mechanism of action of a compound is crucial for its development. Traditional two-dimensional (2D) cell cultures often fail to replicate the complex environment of human tissues, leading to poor prediction of a drug's effects in vivo. zeiss.comnih.gov The development of advanced in vitro models, such as organoids and microphysiological systems (MPS), offers a more accurate way to study the biological effects of compounds like this compound. nih.govresearchgate.net

Organoids: These are self-organizing, three-dimensional (3D) cell cultures derived from stem cells that mimic the structure and function of human organs on a miniature scale. nih.gov Liver organoids, for example, express key metabolic enzymes (like cytochrome P450s) and can be used to study the compound's metabolism and potential hepatotoxicity with much greater accuracy than simple cell lines. nih.govcherrybiotech.com This allows for the investigation of drug metabolism and toxicity in a human-relevant context. researchgate.net

Microphysiological Systems (MPS): Also known as "organs-on-a-chip," these devices use microfluidic technology to culture living cells in continuously perfused, 3D microenvironments that recapitulate tissue and organ-level functions. researchgate.netnih.gov MPS can even link different organ models together (e.g., a gut-liver chip) to study the interplay between absorption, metabolism, and efficacy. researchgate.net This provides a dynamic system to understand the pharmacokinetic and pharmacodynamic properties of a compound.

High-Content Screening (HCS): This technology combines automated microscopy with sophisticated image analysis to simultaneously measure multiple phenotypic changes in cells following exposure to a compound. wikipedia.orgcorelifeanalytics.com Instead of a single data point, HCS provides a detailed "fingerprint" of the compound's cellular effects, offering deep insights into its mechanism of action and potential toxicity. ardigen.com

The table below summarizes how these advanced models can be applied to study this compound.

Model Key Feature Application for Mechanistic Elucidation Information Gained
Organoids (e.g., Liver, Gut) 3D, multi-cellular architecture mimicking organ function. researchgate.netnih.govStudying metabolism, drug-induced toxicity, and efficacy in a specific organ context.Human-relevant data on metabolite formation, potential for liver injury, and target engagement. cherrybiotech.com
Microphysiological Systems (MPS) Fluidic, dynamic culture environment; multi-organ interaction. nih.govyoutube.comEvaluating ADME properties and organ-organ crosstalk.Understanding of bioavailability, clearance rates, and systemic effects.
High-Content Screening (HCS) Multiparametric image-based analysis of cellular phenotypes. corelifeanalytics.comIdentifying changes in cell morphology, protein localization, and organelle health.Unbiased insights into the compound's mechanism of action and off-target effects. ardigen.com

By leveraging these advanced in vitro systems, researchers can gain a more comprehensive and human-relevant understanding of the biological effects of this compound, leading to more informed decisions in the research and development process. nih.gov

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-cyano-N-(2,5-dichlorophenyl)acetamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves coupling 2-cyanoacetic acid with 2,5-dichloroaniline derivatives under nucleophilic acyl substitution. Key steps include temperature control (0–5°C for intermediates) and catalysts like piperidine in ethanol . Reaction optimization should focus on solvent polarity, stoichiometry, and reaction time. For example, low temperatures minimize side reactions, while excess reagents may improve conversion rates. Characterization via 1H^1H NMR (e.g., δ 3.30 ppm for –CH2_2–CN) and mass spectrometry (m/z ~219–235) confirms product identity .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structurally similar analogs?

  • Methodological Answer :

  • NMR : The cyano (–CN) group adjacent to the acetamide moiety generates a distinct singlet at δ 3.30 ppm for the –CH2_2–CN proton. Aromatic protons in the 2,5-dichlorophenyl group appear as multiplets between δ 6.9–7.24 ppm, while the –NH proton resonates as a singlet near δ 8.34 ppm .
  • IR : The carbonyl (C=O) stretch appears at ~1650–1680 cm1 ^{-1 }, and the cyano (–CN) stretch at ~2200–2250 cm1 ^{-1 }. Disubstituted chlorine atoms on the phenyl ring produce unique C–Cl vibrational modes at ~550–600 cm1 ^{-1 } .

Q. What preliminary safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Due to limited toxicological data, assume acute toxicity and use PPE (gloves, goggles, lab coat). Work in a fume hood to avoid inhalation. Store in airtight containers away from oxidizers. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Monitor for acute symptoms (e.g., respiratory irritation) and report exposures immediately .

Advanced Research Questions

Q. How does the crystal packing and hydrogen-bonding network of this compound influence its solid-state properties?

  • Methodological Answer : X-ray diffraction reveals that the molecule adopts a conformation where the N–H bond is syn to the ortho-chloro substituent and anti to the meta-chloro group. Intramolecular hydrogen bonds between N–H and Cl atoms stabilize the structure, while intermolecular C=O···H–N interactions form a 3D network. This packing affects solubility and thermal stability. Refinement using SHELXL (with riding H-atom models) is critical for accurate electron density mapping .

Q. What computational strategies can resolve contradictions in spectroscopic data for cyano-acetamide derivatives?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometry and simulate NMR/IR spectra using Gaussian or ORCA. Compare computed chemical shifts (e.g., GIAO method for NMR) with experimental data to identify discrepancies.
  • Docking Studies : For bioactive derivatives, use AutoDock Vina to model interactions with biological targets (e.g., enzymes), validating experimental IC50_{50} values .
  • Crystallographic Software : SHELX programs refine ambiguous hydrogen-bonding patterns or torsional angles in X-ray data .

Q. How do substituent effects (e.g., chloro vs. methoxy groups) on the phenyl ring modulate biological activity in cyano-acetamide analogs?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Chloro groups enhance lipophilicity and membrane penetration, improving antibacterial activity (e.g., MIC values against E. coli). Methoxy groups reduce cytotoxicity but may decrease target affinity.
  • Experimental Design : Synthesize analogs with systematic substitutions (e.g., 2,5-dichloro, 4-methoxy) and test against bacterial/protein targets. Use HPLC to correlate logP values with bioactivity .

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2-cyano-N-(2,5-dichlorophenyl)acetamide

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